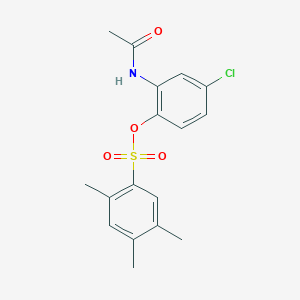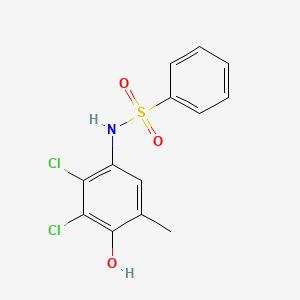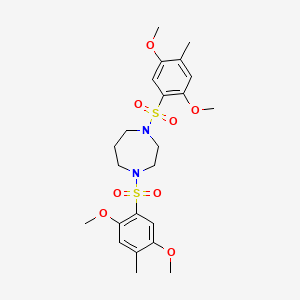
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate is an organic compound that combines an acetylamino group, a chlorophenyl group, and a trimethylbenzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Sulfonation: The attachment of the trimethylbenzenesulfonate group.
Each step requires specific reagents and conditions. For example, acetylation can be achieved using acetic anhydride in the presence of a base like pyridine. Chlorination might involve the use of thionyl chloride or phosphorus pentachloride. Sulfonation typically requires a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially converting the acetylamino group to a nitro group.
Reduction: This can reduce the nitro group back to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products depend on the type of reaction. For example, oxidation might yield a nitro derivative, while substitution could produce a hydroxyl or amino derivative.
科学研究应用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound or its derivatives could be investigated for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, this compound might be used in the production of dyes, pigments, or as a precursor for other chemical products.
作用机制
The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate depends on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(Acetylamino)-4-chlorophenyl benzenesulfonate
- 2-(Acetylamino)-4-chlorophenyl 2,4-dimethylbenzenesulfonate
- 2-(Acetylamino)-4-chlorophenyl 2,5-dimethylbenzenesulfonate
Uniqueness
What sets 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate apart is the presence of the trimethylbenzenesulfonate group, which can influence its reactivity and interactions with other molecules. This unique structural feature might confer specific properties, such as increased stability or altered solubility, making it particularly useful in certain applications.
属性
分子式 |
C17H18ClNO4S |
|---|---|
分子量 |
367.8 g/mol |
IUPAC 名称 |
(2-acetamido-4-chlorophenyl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H18ClNO4S/c1-10-7-12(3)17(8-11(10)2)24(21,22)23-16-6-5-14(18)9-15(16)19-13(4)20/h5-9H,1-4H3,(H,19,20) |
InChI 键 |
YJTZKNFZVRYGKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12127407.png)
![1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127420.png)




![(5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12127442.png)
![N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12127449.png)

![2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B12127460.png)
![3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea](/img/structure/B12127465.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127468.png)
![2'-Methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12127470.png)

